molecular formula C15H25BN2O2S B6342346 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1315352-38-5

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342346
CAS RN: 1315352-38-5
M. Wt: 308.3 g/mol
InChI Key: DURAMTWFPKXACZ-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (MPTPE) is a boron-based compound that has recently been studied for its potential applications in a variety of scientific fields. MPTPE has been found to possess a wide range of properties, including high solubility, low toxicity, and good biocompatibility. This has made it an attractive option for use in various lab experiments and scientific research.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a boron-containing reagent in a variety of biochemical reactions. In pharmacology, this compound has been used as a boron-containing drug candidate in drug delivery studies. In materials science, this compound has been used as a boron-containing reagent in the synthesis of a variety of materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boron atom in this compound is capable of forming a number of covalent bonds with other molecules, allowing it to form a variety of complexes with other molecules. This is believed to be the primary mechanism by which this compound exerts its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound is capable of modulating a number of biochemical and physiological processes, including enzyme activity, cell proliferation, and gene expression. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its high solubility, low toxicity, and good biocompatibility. This makes it an ideal reagent for use in a variety of lab experiments. However, there are some limitations to using this compound in lab experiments, including the fact that it is not as stable as other boron-containing compounds and is not as readily available as other reagents. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

The potential applications of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. For example, further research could be done to better understand the mechanism of action of this compound and to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done to explore the potential use of this compound in the synthesis of novel materials, such as polymers and nanomaterials.

Synthesis Methods

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a stannane reagent to form a carbon-carbon bond. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a boronic acid and a halide reagent to form a carbon-carbon bond. The Sonogashira coupling reaction is a copper-catalyzed cross-coupling reaction that utilizes an alkyne and a halide reagent to form a carbon-carbon bond.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAMTWFPKXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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